4-amino-N-benzyl-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-benzyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHRPSBTFMCMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356781 | |
| Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108622-87-3 | |
| Record name | 4-amino-N-benzyl-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acetylation and Nitration
The acetylation-nitr ation sequence in CN105001096A demonstrates a robust method for para-selective nitration. Adapting this to sulfonamide synthesis:
-
Acetylation : Protecting the amine group in N-benzyl-N-methylbenzenesulfonamide with acetic anhydride to prevent undesired side reactions during nitration.
-
Nitration : Using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (-5°C to 0°C) to introduce the nitro group at the para position.
Key parameters from CN105001096A, such as maintaining reaction temperatures below -5°C and using a 1:1.5–7.0 molar ratio of substrate to nitrating agent, ensure high regioselectivity.
Deprotection and Reduction
Following nitration, deprotection of the acetyl group under acidic hydrolysis (e.g., HCl at 80–120°C) yields 4-nitro-N-benzyl-N-methylbenzenesulfonamide. Subsequent catalytic hydrogenation using Raney Ni (as detailed in CN105001096A) reduces the nitro group to an amine. Optimal conditions include:
-
Temperature : 30–70°C
-
Hydrogen pressure : 0.5–1.5 MPa
-
Catalyst loading : 1–5% w/w of substrate
This method achieves >99% selectivity and >90% yield in analogous systems, suggesting comparable efficacy for sulfonamide derivatives.
Catalytic Hydrogenation: Optimizing Reaction Efficiency
Raney Ni Catalyst Performance
CN105001096A highlights the use of a proprietary Raney Ni-Fe-Cu catalyst, which enhances hydrogenation efficiency through synergistic metal interactions. For sulfonamide reduction, this catalyst could mitigate dehalogenation or desulfurization side reactions. Key findings include:
Solvent and Temperature Effects
Ethanol or methanol solvents are preferred for hydrogenation due to their polar aprotic nature, which stabilizes intermediate species. Reactions conducted at 50°C under 1.0 MPa H₂ pressure achieve complete conversion within 2 hours.
Synthetic Route Proposal for this compound
Stepwise Synthesis
-
Sulfonylation :
React benzenesulfonyl chloride with N-benzyl-N-methylamine in dichloromethane, using triethylamine as a base.Yield: ~95% (based on analogous sulfonylation reactions).
-
Nitration :
Protect the sulfonamide’s amine via acetylation, then nitrate with HNO₃/H₂SO₄ at -5°C. -
Deprotection and Reduction :
Hydrolyze the acetyl group with HCl, then hydrogenate the nitro group using Raney Ni.
Process Optimization Data
| Parameter | Optimal Value | Source |
|---|---|---|
| Nitration temperature | -5°C to 0°C | |
| Hydrogenation pressure | 1.0 MPa | |
| Catalyst loading | 3% w/w | |
| Reaction time (H₂) | 2 hours |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, methylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Inhibition of γ-Secretase
One notable application of 4-amino-N-benzyl-N-methylbenzenesulfonamide derivatives is their role as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. Compounds containing the N-benzylbenzenesulfonamide moiety have been reported to exhibit significant inhibition against this enzyme, potentially reducing the production of amyloid β-peptide (Aβ), which accumulates in the brains of Alzheimer's patients .
Antiviral Activity
Research has identified sulfonamide derivatives, including those based on this compound, as effective inhibitors against viral infections such as Ebola and Marburg viruses. These compounds demonstrate broad-spectrum antiviral activity by inhibiting viral entry into host cells, thus offering a promising avenue for therapeutic development against filovirus infections .
Antileishmanial Activity
Recent studies have explored the use of sulfonamide derivatives in treating visceral leishmaniasis, a disease caused by Leishmania infantum. New diarylsulfonamide inhibitors have shown efficacy against amastigotes of this parasite, representing a potential alternative to existing treatments that face issues like resistance and side effects .
Research on Alzheimer’s Disease
A study published in the European Journal of Chemistry highlighted several N-benzyl-4-methylbenzenesulfonamide derivatives that inhibited γ-secretase activity. The research demonstrated that these compounds could potentially serve as therapeutic agents for Alzheimer's disease by modulating Aβ production .
Antiviral Compound Development
In a study focusing on antiviral agents, researchers synthesized a series of 4-(aminomethyl)benzamide-based compounds that included modifications similar to those found in this compound. These compounds exhibited potent inhibitory effects on Ebola virus entry, with some showing EC50 values under 10 μM, indicating their potential as therapeutic candidates against viral infections .
Summary Table of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Alzheimer’s Disease | γ-Secretase Inhibitors | Inhibition of Aβ production; potential therapeutics |
| Viral Infections | Antiviral Agents | Effective against Ebola and Marburg viruses |
| Leishmaniasis | Antileishmanial Agents | New inhibitors showing efficacy against Leishmania |
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural variations among sulfonamides include:
- Benzene ring substituents (e.g., amino, methyl, methoxy).
- Sulfonamide nitrogen substituents (e.g., alkyl, aryl, heterocyclic groups).
Table 1: Structural Comparison of Selected Sulfonamides
Crystallographic and Physicochemical Properties
- Hydrogen bonding : Compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide exhibit C-H⋯N and C-H⋯π interactions, stabilizing crystal lattices . The target compound’s -NH₂ group could form additional H-bonds, influencing solubility and melting point.
- Graph-set analysis: Patterns in H-bonding (e.g., Etter’s rules ) predict that amino-substituted sulfonamides may form robust supramolecular networks compared to methyl analogs.
Biological Activity
4-amino-N-benzyl-N-methylbenzenesulfonamide (commonly referred to as MMB) is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
MMB is characterized by the presence of an amino group, a benzyl group, and a sulfonamide moiety, which contribute to its unique chemical properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Biological Activity
The biological activity of MMB can be categorized into several key areas:
- Anticancer Activity : MMB has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It acts as a selective MNK1/2 inhibitor, which is involved in cancer cell proliferation and survival pathways.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. This activity is likely mediated through the inhibition of specific signaling pathways involved in inflammation .
- Enzyme Inhibition : MMB interacts with enzymes by binding to their active sites, thereby modulating their activity. This includes potential inhibition of enzymes involved in cancer progression and inflammatory responses .
The mechanism of action of MMB involves several biochemical interactions:
- Enzyme Binding : MMB binds selectively to MNK1/2 enzymes, inhibiting their function. This action disrupts pathways that lead to cancer cell growth and survival.
- Modulation of Signaling Pathways : By inhibiting specific kinases, MMB can alter downstream signaling cascades that are crucial for cellular proliferation and inflammation .
- Synergistic Effects with Chemotherapy : MMB has been shown to enhance the effectiveness of certain chemotherapy agents, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study evaluating the anticancer efficacy of MMB demonstrated significant cytotoxicity against various human cancer cell lines. The compound was tested at concentrations ranging from 1 to 100 µM using the MTT assay, which measures cell viability based on metabolic activity. Results indicated that MMB effectively reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Optimization of Structure-Activity Relationships (SAR) : Modifying the chemical structure may enhance potency and selectivity against specific targets.
- Clinical Trials : Investigating the safety and efficacy of MMB in clinical settings will be crucial for its development as a therapeutic agent.
- Combination Therapies : Exploring the potential for MMB to be used in conjunction with existing cancer treatments could lead to improved patient outcomes.
Q & A
Q. What collaborative approaches are critical for advancing research on this compound?
- Methodological Answer : Partner with crystallography labs for structural validation, computational chemists for docking/QSAR, and biologists for in vivo efficacy testing. Leverage open-access databases (PubChem, NIST) to cross-validate data and avoid redundancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
